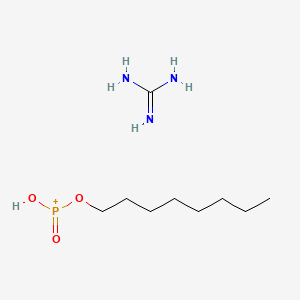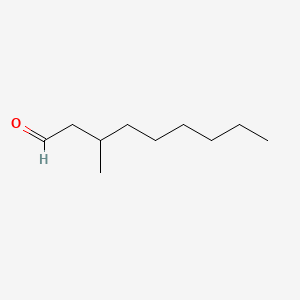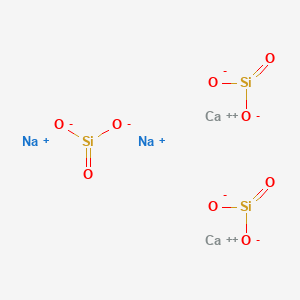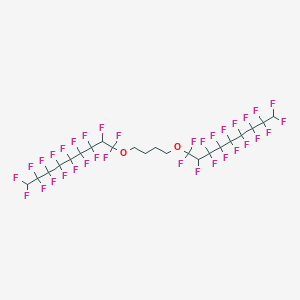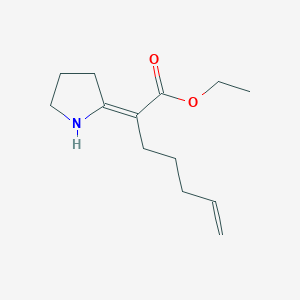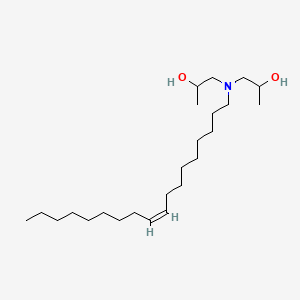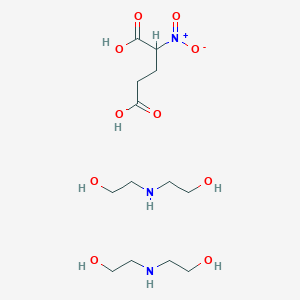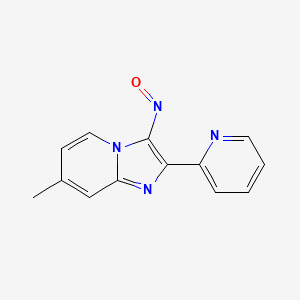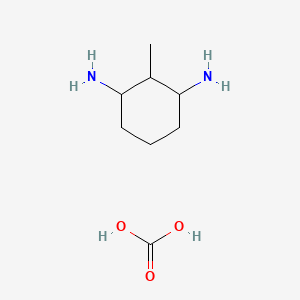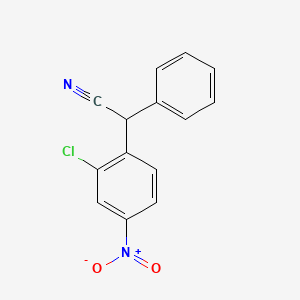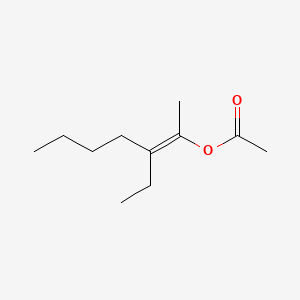
Bis(oxiranylmethyl) p-phenylenebiscarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 301-987-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of EINECS 301-987-3 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific reaction conditions such as temperature and pressure control.
Industrial Production Methods: In industrial settings, the production of EINECS 301-987-3 is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The industrial methods focus on optimizing yield and minimizing waste, ensuring that the production is both economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: EINECS 301-987-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound for different applications.
Common Reagents and Conditions: The reactions involving EINECS 301-987-3 typically use common reagents such as acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired outcome, with specific temperatures, pressures, and solvents being used to control the reaction rates and yields.
Major Products Formed: The major products formed from the reactions of EINECS 301-987-3 depend on the type of reaction and the reagents used. These products are often intermediates that can be further processed or used directly in various applications.
Scientific Research Applications
EINECS 301-987-3 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate biochemical pathways and interactions. In medicine, the compound is explored for its potential therapeutic effects and as a tool in drug development. Industrially, EINECS 301-987-3 is used in the production of various chemicals and materials, contributing to advancements in technology and manufacturing processes .
Mechanism of Action
The mechanism of action of EINECS 301-987-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, and other proteins, which the compound can modulate to exert its effects .
Comparison with Similar Compounds
EINECS 301-987-3 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or functional groups. The comparison can focus on differences in reactivity, stability, and applications. Some similar compounds include those listed in the EINECS inventory, which share common features but differ in specific properties and uses .
Properties
CAS No. |
94087-92-0 |
|---|---|
Molecular Formula |
C14H16N2O6 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
[4-carbamoyloxy-2,3-bis(oxiran-2-ylmethyl)phenyl] carbamate |
InChI |
InChI=1S/C14H16N2O6/c15-13(17)21-11-1-2-12(22-14(16)18)10(4-8-6-20-8)9(11)3-7-5-19-7/h1-2,7-8H,3-6H2,(H2,15,17)(H2,16,18) |
InChI Key |
FYKJBZUFROCVOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CC2=C(C=CC(=C2CC3CO3)OC(=O)N)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


